![molecular formula C18H22ClN3O2 B5404200 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5404200.png)
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.
Mecanismo De Acción
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has been shown to have other biochemical and physiological effects. For example, the drug has been shown to inhibit the production of cytokines, which are proteins that play a role in inflammation and immune response. This effect may be beneficial in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide for lab experiments is its high potency and selectivity for BTK. This allows researchers to study the role of BTK in cancer and other diseases with greater precision. However, one limitation of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide is its relatively short half-life, which may require frequent dosing in animal models. Additionally, the drug's pharmacokinetic properties may vary depending on the species used, which may limit its translational potential.
Direcciones Futuras
There are several future directions for the development of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide and related compounds. One area of interest is the combination of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide with other drugs that target different signaling pathways in cancer cells. Another area of interest is the use of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide in combination with immunotherapy, which may enhance the anti-tumor immune response. Additionally, the development of more potent and selective BTK inhibitors may lead to improved efficacy and safety profiles for these drugs.
Métodos De Síntesis
The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide involves several steps, starting with the reaction of 2-chlorobenzylamine with piperazine to form 4-(2-chlorobenzyl)-1-piperazine. This intermediate is then reacted with 2-furylacetic acid to produce 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide. The final product is then purified using various techniques, such as column chromatography, to obtain a high purity compound suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs. The drug has also shown a favorable safety profile, with manageable side effects.
Propiedades
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-17-6-2-1-4-15(17)13-21-7-9-22(10-8-21)14-18(23)20-12-16-5-3-11-24-16/h1-6,11H,7-10,12-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWYJUBODFGAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.